Home > Products > Screening Compounds P60235 > 1-{4-[4-(2,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}PROPAN-1-ONE
1-{4-[4-(2,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}PROPAN-1-ONE -

1-{4-[4-(2,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}PROPAN-1-ONE

Catalog Number: EVT-3575971
CAS Number:
Molecular Formula: C20H19Cl2FN2O2
Molecular Weight: 409.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+)-3-((α-R)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide (DPI-3290)

DPI-3290 is a mixed opioid agonist exhibiting potent antinociceptive activity. It demonstrates high affinity for δ-, μ-, and κ-opioid receptors. Research suggests that DPI-3290 provides powerful analgesia with a reduced respiratory depressant effect compared to traditional opioid analgesics like morphine and fentanyl [, ]. This improved safety profile makes it a promising candidate for managing moderate to severe pain.

Relevance:

N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)

Compound Description:

GSK962040 is recognized as the first small molecule motilin receptor agonist clinical candidate []. Its agonist activity on the motilin receptor leads to the potentiation of neuronal-mediated contractions in isolated gastric antrum tissue. GSK962040 also exhibits favorable pharmacokinetic profiles in rats and dogs, supporting its potential as a therapeutic agent for gastrointestinal disorders.

Relevance:

2-(4-Ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (AD-5423)

AD-5423 is a novel antipsychotic drug that demonstrates pharmacological activities similar to haloperidol. It exhibits antidopaminergic effects by suppressing dopamine-induced hyperactivity and antagonizing dopamine-related neuronal responses []. Notably, AD-5423 shows a reduced propensity to induce tardive dyskinesia and malignant syndrome, potential side effects associated with typical antipsychotics like haloperidol.

Relevance:

4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine Monohydrate Hydrochloride (MCI-225)

Compound Description:

MCI-225 is a novel antidepressant that selectively inhibits norepinephrine uptake and acts as a 5-HT3 receptor antagonist [, ]. It demonstrates potent antidepressant effects in various animal models, including the forced swimming test and reserpine-induced hypothermia, comparable to or exceeding the efficacy of established antidepressants like desipramine. Notably, MCI-225 exhibits a favorable side effect profile, particularly regarding anticholinergic effects, suggesting its potential as a safer alternative to traditional tricyclic antidepressants.

Relevance:

8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479)

Compound Description:

JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor (mGlu2) []. It exhibits improved drug-like properties, including enhanced solubility and a favorable pharmacokinetic profile, compared to earlier mGlu2 PAMs. These characteristics make JNJ-46356479 a promising candidate for treating various central nervous system disorders.

Properties

Product Name

1-{4-[4-(2,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}PROPAN-1-ONE

IUPAC Name

1-[4-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-3-fluorophenyl]propan-1-one

Molecular Formula

C20H19Cl2FN2O2

Molecular Weight

409.3 g/mol

InChI

InChI=1S/C20H19Cl2FN2O2/c1-2-19(26)13-3-6-18(17(23)11-13)24-7-9-25(10-8-24)20(27)15-5-4-14(21)12-16(15)22/h3-6,11-12H,2,7-10H2,1H3

InChI Key

PQLWUADTFSSSHR-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)F

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.